molecular formula C18H14O9 B3329674 Trifucol CAS No. 62218-04-6

Trifucol

Cat. No.: B3329674
CAS No.: 62218-04-6
M. Wt: 374.3 g/mol
InChI Key: COTZPIUJHGYKAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trifucol can be synthesized through a metal-free and solvent-free tandem cyclocondensation reaction of aryl methyl ketones with triethyl orthoformate . This reaction is catalyzed by a small amount of trifluoromethanesulfonic acid (TfOH), which facilitates the formation of the terphenyl structure in a one-pot procedure . The reaction conditions are mild, and the process is efficient, merging multiple steps into a single reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis of similar compounds often involves large-scale cyclocondensation reactions under controlled conditions. The use of catalytic amounts of acids and the optimization of reaction parameters such as temperature and reaction time are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trifucol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into less oxidized forms, potentially altering its biological activity.

    Substitution: Hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various esters and ethers.

Scientific Research Applications

Trifucol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Trifucol involves its interaction with various molecular targets and pathways. Its multiple hydroxyl groups allow it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, this compound can inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • Dictyoterphenyl A
  • Dunnialol
  • Phloroglucinol

Comparison: Trifucol is unique due to its high number of hydroxyl groups, which contribute to its potent antioxidant activity. Compared to similar compounds like Dictyoterphenyl A and Dunnialol, this compound exhibits a higher degree of hydroxylation, enhancing its solubility and reactivity. Phloroglucinol, another related compound, has a simpler structure with fewer hydroxyl groups, making this compound more versatile in various chemical and biological applications .

Properties

IUPAC Name

2,4-bis(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O9/c19-6-1-8(21)14(9(22)2-6)16-12(25)5-13(26)17(18(16)27)15-10(23)3-7(20)4-11(15)24/h1-5,19-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTZPIUJHGYKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C2=C(C(=C(C=C2O)O)C3=C(C=C(C=C3O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30822434
Record name Trifucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30822434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-04-6
Record name [1,1′:3′,1′′-Terphenyl]-2,2′,2′′,4,4′,4′′,6,6′,6′′-nonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62218-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifucol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30822434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NO04BE05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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